molecular formula C8H11F3O2 B14318826 Butyl 2-(trifluoromethyl)prop-2-enoate CAS No. 105935-22-6

Butyl 2-(trifluoromethyl)prop-2-enoate

Cat. No.: B14318826
CAS No.: 105935-22-6
M. Wt: 196.17 g/mol
InChI Key: NJFQOVLUIOWIOI-UHFFFAOYSA-N
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Description

Butyl 2-(trifluoromethyl)prop-2-enoate is an organic compound with the molecular formula C8H11F3O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts distinct reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 2-(trifluoromethyl)prop-2-enoate can be synthesized through the esterification of acrylic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions, followed by neutralization, water washing, and distillation to obtain the pure product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of polymerization inhibitors such as hydroquinone or phenothiazine is common to prevent unwanted polymerization during production .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Butyl 2-(trifluoromethyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which butyl 2-(trifluoromethyl)prop-2-enoate exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The electron-withdrawing nature of the trifluoromethyl group can stabilize transition states and intermediates in chemical reactions, leading to increased reaction rates and selectivity. Additionally, the ester group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 2-(trifluoromethyl)prop-2-enoate is unique due to the combination of the butyl ester and trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications where other similar compounds may not be as effective .

Properties

CAS No.

105935-22-6

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

butyl 2-(trifluoromethyl)prop-2-enoate

InChI

InChI=1S/C8H11F3O2/c1-3-4-5-13-7(12)6(2)8(9,10)11/h2-5H2,1H3

InChI Key

NJFQOVLUIOWIOI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=C)C(F)(F)F

Origin of Product

United States

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